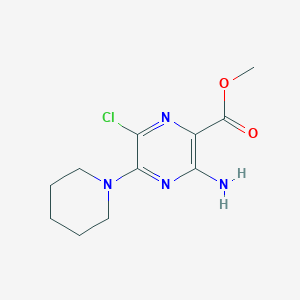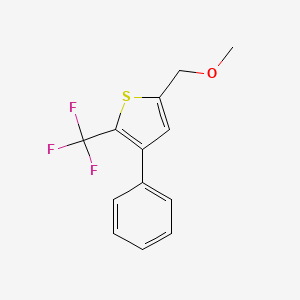![molecular formula C12H7Cl2F3O2 B3041059 (5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol CAS No. 259243-86-2](/img/structure/B3041059.png)
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol
Descripción general
Descripción
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol, commonly known as DTT, is a chemical compound that has been widely used in scientific research. It is a reducing agent that is commonly used to break disulfide bonds in proteins, allowing for their denaturation and separation. DTT has a wide range of applications in biochemistry, molecular biology, and other scientific fields. In
Aplicaciones Científicas De Investigación
Agrochemicals
(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol: and its derivatives play a crucial role in crop protection. Specifically, they are used to safeguard crops from pests. Notably, fluazifop-butyl, the first derivative introduced to the agrochemical market, paved the way for more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The fluorine atom’s distinct properties, coupled with the pyridine ring, contribute to their biological activities. Expect further discoveries regarding TFMP’s potential in pharmaceutical research .
Veterinary Products
In addition to human medicine, TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. Their unique chemical properties make them valuable in animal health applications .
Intermediate Synthesis
The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, demonstrates the compound’s versatility. This intermediate can be obtained efficiently via a simple one-step reaction .
Insecticidal Activity
Studies have explored the insecticidal activity of related compounds, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile. Crystallographic analysis provides insights into their structure, which informs their biological effects .
Novel Derivatives
Researchers have synthesized novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. These compounds exhibit intriguing properties, and their structures have been confirmed through various analytical techniques, including X-ray crystallography .
Mecanismo De Acción
Target of Action
The primary target of this compound is the GABA A receptor and glutamate-gated chloride (GluCl) channels in insects . These receptors play a crucial role in the central nervous system of insects, regulating the flow of chloride ions across the cell membrane and thereby controlling the excitability of neurons .
Mode of Action
The compound acts by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage disrupts the normal functioning of the central nervous system in insects, leading to hyperexcitation of their nerves and muscles .
Biochemical Pathways
The compound affects the γ-aminobutyric acid (GABA) system and chloride ion channels of pests . By interrupting these pathways, it disrupts normal neuronal function and cellular development . In the environment, the compound can undergo reduction, oxidation, hydrolysis, or photolysis to form various degradation products .
Pharmacokinetics
It is known that the compound is a white, solid powder with a moldy odor .
Result of Action
The result of the compound’s action is the hyperexcitation of contaminated insects’ nerves and muscles , leading to their eventual death . This makes the compound an effective insecticide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, sunlight can slightly degrade the compound . . Therefore, the environment in which the compound is used can affect its effectiveness as an insecticide.
Propiedades
IUPAC Name |
[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-4,18H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRXRPABDTBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(([3-(Ethoxycarbonyl)-4,5,6,7-tetrafluorobenzo[b]furan-2-yl]methyl)thio)pyridinium-1-olate](/img/structure/B3040979.png)

![2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B3040982.png)
![N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040984.png)
![N-(3-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040985.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea](/img/structure/B3040986.png)
![N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea](/img/structure/B3040987.png)
![N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(4-methylphenyl)urea](/img/structure/B3040988.png)
![N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B3040993.png)
![N1-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide](/img/structure/B3040996.png)

![N3-[4-Phenyl-5-(trifluoromethyl)-3-thienyl]-2-chloronicotinamide](/img/structure/B3040998.png)
![N4-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,6-dichloroisonicotinamide](/img/structure/B3040999.png)